N-Ethyl-N-(6-oxocyclohex-1-en-1-yl)naphthalene-1-sulfonamide
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Overview
Description
N-Ethyl-N-(6-oxocyclohex-1-en-1-yl)naphthalene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene ring, a sulfonamide group, and a cyclohexenone moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(6-oxocyclohex-1-en-1-yl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with N-ethylcyclohex-1-en-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(6-oxocyclohex-1-en-1-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyclohexenone moiety to a cyclohexanol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of sulfonamide derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new organic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: Its potential as a pharmaceutical intermediate or active ingredient is of interest, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which N-Ethyl-N-(6-oxocyclohex-1-en-1-yl)naphthalene-1-sulfonamide exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or altering protein function. The naphthalene ring and cyclohexenone moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonamide: Shares the sulfonamide group but lacks the cyclohexenone moiety.
N-Ethylcyclohex-1-en-1-amine: Contains the cyclohexenone moiety but lacks the naphthalene ring and sulfonamide group.
Naphthalene-1-sulfonyl chloride: A precursor in the synthesis of the target compound, containing the sulfonyl chloride group instead of the sulfonamide group.
Uniqueness
N-Ethyl-N-(6-oxocyclohex-1-en-1-yl)naphthalene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62297-20-5 |
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Molecular Formula |
C18H19NO3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-ethyl-N-(6-oxocyclohexen-1-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H19NO3S/c1-2-19(16-11-5-6-12-17(16)20)23(21,22)18-13-7-9-14-8-3-4-10-15(14)18/h3-4,7-11,13H,2,5-6,12H2,1H3 |
InChI Key |
FYTXZYJPPSJKMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CCCCC1=O)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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